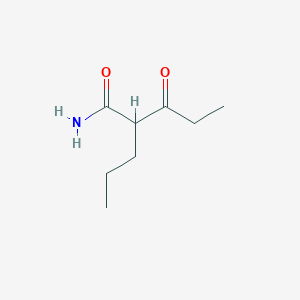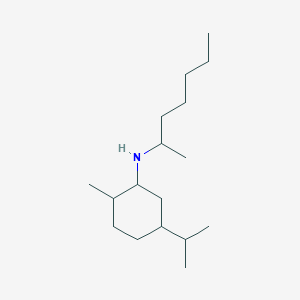![molecular formula C21H23BrN2O B14385219 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea CAS No. 89472-87-7](/img/structure/B14385219.png)
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea is a complex organic compound that features a bicyclic structure derived from norbornane. This compound is characterized by the presence of a urea functional group, which is bonded to a bicyclo[2.2.1]heptane moiety, a 4-bromophenyl group, and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydrogenation to yield bicyclo[2.2.1]heptane.
Introduction of the Urea Group: The bicyclo[2.2.1]heptane derivative is reacted with phosgene to form an isocyanate intermediate, which is then treated with an amine to introduce the urea group.
Attachment of the 4-Bromophenyl and Phenyl Groups: The final step involves the reaction of the urea derivative with 4-bromobenzyl chloride and phenyl isocyanate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the urea group, converting it into amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the bicyclo[2.2.1]heptane moiety provides structural rigidity. The 4-bromophenyl and phenyl groups contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norbornene: Contains a double bond in the bicyclic structure, making it more reactive.
Norbornadiene: Features two double bonds, providing additional sites for chemical reactions.
Camphor: A bicyclic ketone with a similar carbon skeleton but different functional groups.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea is unique due to its combination of a bicyclic structure with a urea functional group and aromatic substituents. This unique combination imparts specific chemical and biological properties that are not observed in simpler bicyclic compounds.
Eigenschaften
CAS-Nummer |
89472-87-7 |
|---|---|
Molekularformel |
C21H23BrN2O |
Molekulargewicht |
399.3 g/mol |
IUPAC-Name |
1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-bromophenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C21H23BrN2O/c22-18-10-7-15(8-11-18)14-24(20-13-16-6-9-17(20)12-16)21(25)23-19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,20H,6,9,12-14H2,(H,23,25) |
InChI-Schlüssel |
NZURDZNXPWQDJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2N(CC3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


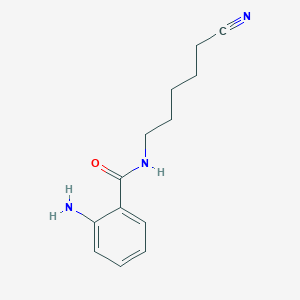
![9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine](/img/structure/B14385158.png)
![1,1'-(Butane-1,4-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14385167.png)
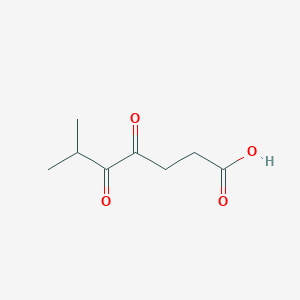
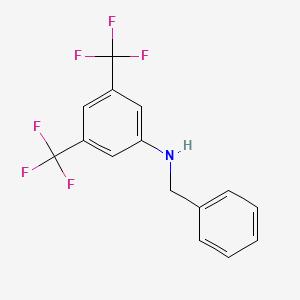
![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
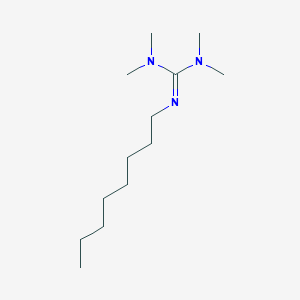
![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)

![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)


